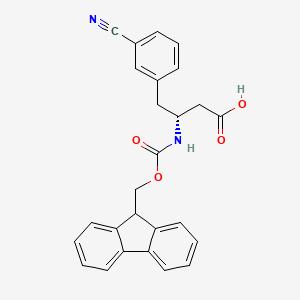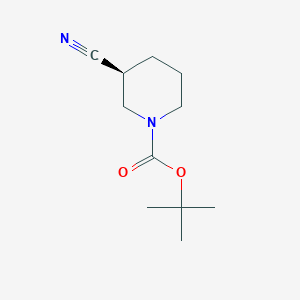![molecular formula C8H8N2O2S B1310921 Ethyl imidazo[2,1-b]thiazole-6-carboxylate CAS No. 64951-04-8](/img/structure/B1310921.png)
Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Overview
Description
Ethyl imidazo[2,1-b]thiazole-6-carboxylate is a heterocyclic compound that has garnered significant interest due to its diverse biological and medicinal properties. This compound belongs to the imidazo[2,1-b]thiazole family, which is known for its wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Ethyl imidazo[2,1-b]thiazole-6-carboxylate is a potent antimycobacterial agent . The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Mode of Action
The compound interacts with its target through a series of ordered steps. This includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
The compound affects the electron transport chain in Mycobacterium tuberculosis by inhibiting the function of Pantothenate synthetase . This disruption in the electron transport chain can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and leading to its death .
Result of Action
The compound exhibits significant antimycobacterial activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Action Environment
The synthesis of this compound and its derivatives can be influenced by environmental factors. For instance, a green synthesis method using polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported . This method is efficient, inexpensive, biodegradable, and environmentally friendly . .
Biochemical Analysis
Biochemical Properties
Ethyl imidazo[2,1-b]thiazole-6-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme pantothenate synthetase, which is involved in the biosynthesis of coenzyme A . This interaction is significant as it can inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by inducing apoptosis and cell cycle arrest . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, its binding to pantothenate synthetase inhibits the enzyme’s function, thereby disrupting the biosynthesis of coenzyme A . Additionally, this compound can act as an inhibitor or activator of various enzymes, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular processes, including sustained inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the biosynthesis of coenzyme A, where the compound inhibits the enzyme pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting metabolic flux and metabolite levels . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach intracellular targets . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method is the reaction of 2-aminothiazole with ethyl bromoacetate under reflux conditions in the presence of a base such as potassium carbonate . Another approach involves the use of microwave-assisted synthesis, which provides a rapid and efficient method for producing this compound .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported to be an efficient and eco-friendly method .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-b]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound .
Scientific Research Applications
Ethyl imidazo[2,1-b]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Ethyl imidazo[2,1-b]thiazole-6-carboxylate can be compared with other similar compounds, such as:
Levamisole: An anthelmintic and immunomodulatory agent that shares the imidazo[2,1-b]thiazole core structure.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole structure.
Pifithrin-β: An antineoplastic agent that also contains the imidazo[2,1-b]thiazole scaffold.
These compounds highlight the versatility and therapeutic potential of the imidazo[2,1-b]thiazole scaffold, with this compound standing out due to its unique combination of biological activities and synthetic accessibility.
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURXAHSTOGOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426992 | |
| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-04-8 | |
| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














